molecular formula C11H10ClNO2 B1488240 3-(5-chloro-1H-indol-1-yl)propanoic acid CAS No. 18108-89-9

3-(5-chloro-1H-indol-1-yl)propanoic acid

Cat. No. B1488240
CAS RN: 18108-89-9
M. Wt: 223.65 g/mol
InChI Key: QUMLYCMUFWVGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-chloro-1H-indol-1-yl)propanoic acid is a compound with the CAS Number: 18108-89-9 . It has a molecular weight of 223.66 and its IUPAC name is 3-(5-chloro-1H-indol-1-yl)propanoic acid .


Molecular Structure Analysis

The molecular formula of 3-(5-chloro-1H-indol-1-yl)propanoic acid is C11H10ClNO2 . The InChI code is 1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15) .


Physical And Chemical Properties Analysis

3-(5-chloro-1H-indol-1-yl)propanoic acid is a powder . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Urease Inhibitors

Indole-based compounds have been synthesized and evaluated for their inhibitory potential against the urease enzyme, indicating potential applications in treating diseases associated with urease-producing bacteria. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed potent urease inhibition, suggesting their utility in drug design programs aimed at urease-related pathologies (Nazir et al., 2018).

cPLA2α Inhibitors

Another study focused on the design, synthesis, and biological evaluation of new indole-based cytosolic phospholipase A2α (cPLA2α) inhibitors. These compounds, including those with the 3-(1-aryl-1H-indol-5-yl)propanoic acid structure, showed promise for oral efficacy in inflammatory models, highlighting their potential in developing anti-inflammatory drugs (Tomoo et al., 2014).

Corrosion Inhibition

Indole derivatives have also been studied for their corrosion inhibition properties. Schiff bases derived from L-Tryptophan, structurally related to indole compounds, demonstrated effective corrosion inhibition on carbon steel in acidic environments. This suggests potential applications in materials science for protecting metals against corrosion (Vikneshvaran & Velmathi, 2019).

Antimicrobial Activity

Schiff bases containing the indole group have shown remarkable antimicrobial activity, indicating the potential of indole derivatives, including 3-(5-chloro-1H-indol-1-yl)propanoic acid, in developing new antimicrobial agents. This includes activity against bacteria and fungi, highlighting the broad-spectrum potential of such compounds (Radhakrishnan et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 3-(5-chloro-1H-indol-1-yl)propanoic acid were not found in the retrieved data, indole derivatives in general have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-(5-chloroindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMLYCMUFWVGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-chloro-1H-indol-1-yl)propanoic acid

Synthesis routes and methods

Procedure details

Under an N2 atmosphere, crushed KOH was added to a solution of 5-chloro-1H-indole (2.0 g, 13.2 mmol) in DMSO (19 mL, 0.7 M), and the mixture was stirred for 2 h at RT. Methyl 3-bromopropanoate (1.9 mL, 17.2 mmol) was added dropwise, and the reaction was continued to stir at RT overnight. After diluting with H2O, the reaction was cleared with a 4.5 N aqueous KOH solution and washed 3 times with CH2Cl2. The aqueous layer was acidified with a 2N HCl solution to pH 3 and extracted 3 times with CH2Cl2. The organic fractions were combined, dried over MgSO4, filtered, and concentrated. Purification via silica gel chromatography using 0-8% MeOH in CH2Cl2 gave 3-(5-chloro-1H-indol-1-yl)propanoic acid (2 g, 68%). 1H NMR (400 MHz, DMSO-d6) δ 7.58 (d, J=2.0 Hz, 1H), 7.54 (d, J=8.7 Hz, 1H), 7.44 (d, J=3.1 Hz, 1H), 7.13 (dd, J=8.7, 2.1 Hz, 1H), 6.42 (dd, J=3.2, 0.7 Hz, 1H), 4.40 (t, J=6.8 Hz, 2H), 2.75 (t, J=6.8 Hz, 2H). LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=224.5; tR=2.74 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
19 mL
Type
solvent
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-1H-indol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-chloro-1H-indol-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(5-chloro-1H-indol-1-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(5-chloro-1H-indol-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(5-chloro-1H-indol-1-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(5-chloro-1H-indol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.